molecular formula C8H9N3 B3256609 3-Ethyl-3H-imidazo[4,5-B]pyridine CAS No. 273757-00-9

3-Ethyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B3256609
CAS No.: 273757-00-9
M. Wt: 147.18 g/mol
InChI Key: NTHXFRPJQJYKDF-UHFFFAOYSA-N
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Description

Structural Context and Significance of the Imidazo[4,5-B]pyridine Heterocyclic System in Chemical Sciences

The imidazo[4,5-b]pyridine system consists of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This fusion results in a bicyclic heteroaromatic structure that is electronically and sterically distinct. The arrangement of nitrogen atoms in the ring system allows for a variety of intermolecular interactions, including hydrogen bonding and metal coordination.

The structural similarity of imidazo[4,5-b]pyridines to naturally occurring purines is a key driver of their significance. nih.gov This has led to their investigation in various biological contexts, although this article will focus on their chemical properties. The electronic nature of the fused ring system also makes it an interesting candidate for applications in materials science, particularly in the development of organic electronics and functional materials. acs.org

Overview of Key Research Areas Pertaining to 3-Ethyl-3H-imidazo[4,5-B]pyridine and Its Derivatives

Research involving this compound and its derivatives is primarily centered on their synthesis and their use as intermediates in the creation of more complex molecules. Key areas of investigation include:

Medicinal Chemistry: While this article excludes detailed pharmacological discussions, it is important to note that the imidazo[4,5-b]pyridine scaffold is a prominent feature in the design of kinase inhibitors. nih.govacs.org The synthesis of derivatives of this compound is often a crucial step in the development of these potential therapeutic agents. For instance, new derivatives have been designed and synthesized for their potential as anticancer agents. nih.gov

Materials Science: The unique electronic and photophysical properties of the imidazo[4,5-b]pyridine system make it a target for research in materials science. acs.org Derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Evolution of Synthetic Strategies for Imidazo[4,5-B]pyridines and the Position of this compound within This Landscape

The synthesis of the imidazo[4,5-b]pyridine core has evolved significantly over the years, with a trend towards more efficient and environmentally friendly methods. Early methods often involved harsh reaction conditions and limited substrate scope.

Classical Synthetic Routes: Initial syntheses of imidazo[4,5-b]pyridines typically involved the condensation of 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives. nih.gov This approach, while fundamental, can require high temperatures and strong acids.

Modern Synthetic Methods: More contemporary strategies focus on transition metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and one-pot procedures. acs.orgnih.gov These methods offer several advantages, including:

Palladium and Copper Catalysis: Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, have become powerful tools for the construction of C-N and C-C bonds in the synthesis of imidazo[4,5-b]pyridines. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of imidazo[4,5-b]pyridine derivatives. scispace.com

One-Pot Reactions: Tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer increased efficiency and reduced waste. acs.org A notable example is the synthesis from 2-chloro-3-nitropyridine (B167233) through a tandem SNAr reaction–reduction–condensation sequence. acs.org

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic methods that utilize environmentally benign solvents like water and avoid the use of toxic reagents and catalysts. acs.org

Synthesis of this compound: The synthesis of this compound and its derivatives often utilizes these modern synthetic strategies. A common approach involves the alkylation of a pre-formed imidazo[4,5-b]pyridine core at the N-3 position. For example, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with ethylating agents under phase transfer catalysis conditions can yield the N-3 ethylated product. mdpi.com Another method involves the use of recyclable solid acid catalysts like Al³⁺-exchanged K10 clay for the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines. acs.org

The table below summarizes some of the key synthetic approaches for imidazo[4,5-b]pyridines.

Synthetic Strategy Description Advantages Reference
Condensation of 2,3-DiaminopyridineReaction of 2,3-diaminopyridine with aldehydes or carboxylic acids.Fundamental and straightforward. nih.gov
Palladium-Catalyzed Cross-CouplingFormation of C-N and C-C bonds using palladium catalysts.High efficiency and broad substrate scope. nih.gov
One-Pot Tandem ReactionsMultiple reaction steps performed in a single pot.Increased efficiency, reduced waste. acs.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, improved yields. scispace.com
Solid Acid CatalysisUse of recyclable catalysts like Al³⁺-K10 clay.Environmentally friendly, catalyst can be reused. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-11-6-10-7-4-3-5-9-8(7)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXFRPJQJYKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300394
Record name 3-Ethyl-3H-imidazo[4,5-b]pyridine
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Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273757-00-9
Record name 3-Ethyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273757-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethyl 3h Imidazo 4,5 B Pyridine and Analogues

Established Synthetic Pathways to the Imidazo[4,5-B]pyridine Core

The imidazo[4,5-b]pyridine scaffold, a structural analogue of purine, is a common target in medicinal chemistry. acs.org Consequently, numerous synthetic routes have been developed, which can be broadly categorized into those that form the imidazole (B134444) ring onto a pre-existing pyridine (B92270) and those that construct the pyridine ring onto an imidazole precursor. acs.orgnih.gov

A predominant strategy for synthesizing the imidazo[4,5-b]pyridine core involves the cyclization of appropriately substituted pyridine precursors. A highly effective method is the palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, which proceeds via an in situ cyclization and dehydration to yield the final product in a single step. organic-chemistry.org This approach offers regioselective access to N1-substituted isomers. organic-chemistry.org

Another powerful technique starts with 2-chloro-3-nitropyridine (B167233). acs.orgnih.gov This method involves a one-pot tandem sequence that includes a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in situ reduction of the nitro group (e.g., using Zn/HCl), and subsequent heteroannulation with an aldehyde to form the fused imidazole ring. acs.orgnih.gov This process is noted for its efficiency and use of environmentally benign solvents like a water-isopropanol medium. nih.gov

Palladium-catalyzed tandem cross-coupling and cyclization reactions are also employed, starting from precursors like 3-amino-2-chloropyridine, to construct the heterocyclic core. researchgate.net

The most conventional and widely utilized method for creating the imidazo[4,5-b]pyridine scaffold is the condensation reaction of 2,3-diaminopyridine (B105623) with various carbonyl-containing compounds. nih.govnih.gov This approach, often referred to as the Phillips-Ladenburg synthesis, can employ carboxylic acids or their functional derivatives like orthoesters, aldehydes, or ketones. nih.govresearchgate.net For instance, refluxing 2,3-diaminopyridine in triethyl orthoformate is a classic method to produce the unsubstituted imidazo[4,5-b]pyridine. nih.govresearchgate.net

Reductive cyclization represents another key strategy. One such method involves reacting 2-nitro-3-aminopyridine with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). nih.govresearchgate.net This process is believed to proceed through the reduction of the nitro group to an amine, which then undergoes cyclization with the aldehyde. nih.gov

While less common, synthetic routes that build the pyridine ring onto an existing imidazole have also been developed. acs.org One such approach uses 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles, which react with malononitrile (B47326) under specific conditions to form the fused pyridine ring, yielding a substituted 3H-imidazo[4,5-b]pyridine. acs.orgacs.org

Starting Precursor(s)Key Reagents/CatalystsReaction TypeReference(s)
2,3-Diaminopyridine + Carboxylic Acid/AldehydeHeat, Acid/Base CatalysisCondensation nih.govnih.gov
2-Chloro-3-aminopyridine + Primary AmidePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Me₄tBu-XPhos)Palladium-Catalyzed Amidation/Cyclization organic-chemistry.org
2-Chloro-3-nitropyridine + Primary Amine + Aldehyde1. Base (for SNAr) 2. Reducing Agent (e.g., Zn/HCl)Tandem SNAr/Reduction/Condensation acs.orgnih.gov
2-Nitro-3-aminopyridine + AldehydeReducing Agent (e.g., Na₂S₂O₄)Reductive Cyclization nih.gov
5-Amino-4-(cyanoformimidoyl)imidazole + MalononitrileBase (e.g., DBU)Intramolecular Cyclization acs.orgacs.org

Regioselective N-Alkylation Strategies for 3-Ethyl-3H-imidazo[4,5-B]pyridine Formation

Once the imidazo[4,5-b]pyridine core is formed, the introduction of an ethyl group onto a specific nitrogen atom is required to yield this compound. This step is challenging as the heterocyclic system contains multiple nucleophilic nitrogen atoms (N1, N3, and N4), leading to potential issues with regioselectivity. researchgate.netmdpi.comdntb.gov.ua

The alkylation of the imidazo[4,5-b]pyridine ring system is often not selective and can result in a mixture of monoalkylated products. mdpi.com The molecule can exist in different tautomeric forms, and alkylating agents can react at the N1 or N3 positions of the imidazole ring or the N4 position of the pyridine ring. researchgate.netmdpi.com

Studies involving N-alkylation with agents like benzyl (B1604629) bromide have shown that mixtures of regioisomers are frequently formed. researchgate.netdntb.gov.ua The distribution of these products is influenced by the substituents on the heterocyclic core and the reaction conditions. researchgate.netresearchgate.net For instance, N-benzylation has been observed to occur preferentially on the pyridine moiety, yielding the N4-regioisomer as a major product in some cases. dntb.gov.ua

A computational study using Density Functional Theory (DFT) on the N-benzylation of an imidazo[4,5-b]pyridine-4-oxide derivative indicated that the reaction proceeds through an SN2 mechanism. researchgate.net The regioselectivity in this case was found to be primarily governed by "steric approach control," where the attacking nucleophile favors the most sterically accessible nitrogen atom. researchgate.net The relative stability of the possible tautomers also plays a crucial role in determining the reaction's outcome. mdpi.com

The synthesis of specifically N3-ethylated imidazo[4,5-b]pyridines requires carefully controlled reaction conditions to favor the desired regioisomer. A direct synthesis of a 3-ethyl substituted analogue has been reported by reacting the parent heterocycle with ethyl iodide in the presence of potassium carbonate (K₂CO₃) as a base in a dimethylformamide (DMF) solvent. researchgate.net

Phase transfer catalysis (PTC) has also been employed for N-alkylation reactions on this scaffold. mdpi.com For example, reacting 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under solid-liquid PTC conditions has been shown to produce a mixture of N3 and N4 regioisomers. mdpi.com In the specific case of using ethyl bromoacetate (B1195939) as the alkylating agent, a mixture of N1, N3, and N4 isomers was obtained, highlighting the complexity of controlling the reaction's regioselectivity. mdpi.com The separation of these isomers often requires chromatographic techniques. mdpi.com The choice of base, solvent, and alkylating agent are all critical parameters that must be optimized to maximize the yield of the desired 3-ethyl isomer.

SubstrateAlkylating AgentConditionsObserved ProductsReference(s)
2-(2,6-difluorophenyl)-5-(methylsulfonyl)-3H-imidazo[4,5-b]pyridineEthyl iodide (EtI)K₂CO₃, DMF3-Ethyl-2-(2,6-difluorophenyl)-5-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine (40% yield) researchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃, TBAI, DMF (PTC)Mixture of N3- and N4-benzyl regioisomers mdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateK₂CO₃, TBAI, DMF (PTC)Mixture of N1-, N3-, and N4-regioisomers mdpi.com
Imidazopyridine-carboxamidesBenzyl bromideK₂CO₃, DMFMixture of three regioisomers, N4 favored dntb.gov.ua

Functionalization and Derivatization of the this compound Skeleton

Further structural diversity can be introduced by modifying the this compound skeleton after its formation. These derivatizations are key to modulating the compound's properties for various applications.

A primary strategy for functionalization involves palladium-catalyzed cross-coupling reactions, which are particularly effective for modifying halogenated derivatives of the imidazo[4,5-b]pyridine core. nih.gov The Suzuki-Miyayura cross-coupling reaction is widely used to introduce aryl or heteroaryl groups at positions such as C2 or C6 by reacting a halo-imidazopyridine with an appropriate boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov Similarly, the Sonogashira cross-coupling allows for the introduction of alkynyl groups. nih.gov

Direct C-H functionalization is an increasingly important and atom-economical strategy. For the imidazo[4,5-b]pyridine system, C-2 direct alkenylation has been achieved using microwave-assisted palladium/copper co-catalysis, enabling the reaction of the heterocycle with β-bromostyrenes to attach vinyl groups at the C2 position. nih.gov These methods provide powerful tools for rapidly expanding the structural diversity of the this compound scaffold. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the imidazo[4,5-b]pyridine scaffold serves as a critical step for further functionalization, primarily through cross-coupling reactions. The reactivity and regioselectivity of halogenation depend significantly on the reaction conditions and the specific derivative being used. researchgate.net

Bromination of the imidazo[4,5-b]pyridine core can be selectively achieved at the C6 position. For instance, using bromine in 50% aqueous acetic acid leads specifically to 6-bromoimidazo[4,5-b]pyridines. researchgate.net Chlorination and bromination in glacial acetic acid can lead to di-substituted products, such as 5,6-dichloro- and 5,6-dibromo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones. researchgate.net The synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine has been achieved through both conventional heating and microwave-assisted methods, with the latter offering improved yields and shorter reaction times. scispace.com

These halogenated intermediates are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents. mdpi.com A notable application is the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, where a range of boronic acids are coupled with a 6-bromo-imidazo[4,5-b]pyridine precursor. mdpi.com

Table 1: Optimized Conditions for Suzuki Cross-Coupling

Parameter Condition
Starting Material 6-bromo-2-phenylimidazo[4,5-b]pyridine
Coupling Partner Phenylboronic acid
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)
Base K₂CO₃
Solvent Toluene/Ethanol/Water mixture
Temperature 120 °C (Microwave)
Reaction Time 2 hours

This table illustrates a typical set of optimized conditions for the Suzuki cross-coupling reaction to functionalize the imidazo[4,5-b]pyridine core, based on findings from studies on 2,6-disubstituted derivatives. mdpi.com

In addition to Suzuki coupling, other cross-coupling methods like the Pd/Cu co-catalyzed direct C-2 alkenylation of the 3H-imidazo[4,5-b]pyridine core have been developed, enabling the introduction of vinyl groups. nih.gov

Introduction of Diverse Substituents via Electrophilic and Nucleophilic Aromatic Substitution

Both electrophilic and nucleophilic aromatic substitution reactions are employed to modify the imidazo[4,5-b]pyridine ring system, although their applicability varies across the different positions of the scaffold.

Electrophilic Aromatic Substitution: Halogenation, as discussed previously, is a primary example of an electrophilic aromatic substitution reaction on this scaffold. researchgate.net The pyridine part of the fused ring system is generally deactivated towards electrophilic attack compared to benzene. youtube.com However, the specific reaction pathway and the position of substitution can be controlled by adjusting the reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a more common and highly effective strategy, particularly for building the core structure from substituted pyridines. The synthesis often begins with a pyridine ring that has a leaving group (like a halogen) at the C2 position and an activating group (like a nitro group) at the C3 position. acs.org A common starting material is 2-chloro-3-nitropyridine. acs.org

The process typically involves the SNAr reaction of 2-chloro-3-nitropyridine with a primary amine (R-NH₂). The ethyl group on the N3 position of this compound would be introduced at this stage by using ethylamine. This is followed by the reduction of the nitro group to an amine, creating a pyridine-2,3-diamine intermediate. acs.org This diamine then undergoes cyclization with an aldehyde or carboxylic acid equivalent to form the fused imidazole ring. nih.govacs.org The entire sequence can be performed in a one-pot tandem process. acs.org The pyridine ring is activated towards nucleophilic attack at the C2 and C4 positions, making the substitution of a leaving group at these locations favorable. youtube.com

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like imidazo[4,5-b]pyridine derivatives from simple starting materials in a single step. beilstein-journals.org

A key example is the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. researchgate.net This reaction condenses pyridine-2,3-diamine, anilines, and diethylphthalate in the presence of phosphoric acid as a catalyst. The use of glycerol (B35011) as a green solvent medium makes this an environmentally friendly process that proceeds with short reaction times and provides excellent yields. researchgate.net

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction. While extensively used for the imidazo[1,2-a]pyridine (B132010) isomer, the principles demonstrate the potential for rapid library synthesis. beilstein-journals.org In a typical GBB reaction, an aminopyridine, an aldehyde, and an isocyanide react to form the imidazopyridine core, often catalyzed by a Lewis acid like Ytterbium triflate (Yb(OTf)₃) under microwave irradiation. beilstein-journals.org

Tandem reactions that combine several steps in one pot, such as the SNAr-reduction-condensation sequence to build the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine, share the efficiency and operational simplicity of MCRs. acs.org

Table 2: Three-Component Synthesis of Imidazo[4,5-b]pyridine Derivatives

Component 1 Component 2 Component 3 Catalyst Solvent Yield
Pyridine-2,3-diamine Anilines Diethylphthalate Phosphoric Acid Glycerol Excellent

This table summarizes the components for a one-pot synthesis of complex imidazo[4,5-b]pyridine derivatives, highlighting the efficiency of multi-component strategies. researchgate.net

Modern Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalysis has significantly advanced the synthesis of imidazo[4,5-b]pyridine derivatives, enabling milder reaction conditions, greater efficiency, and improved regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysis is central to many modern synthetic routes. A facile synthesis of imidazo[4,5-b]pyridines is achieved through a Pd-catalyzed amide coupling reaction. nih.govorganic-chemistry.org This method involves coupling 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization. This approach provides rapid access to products with substitution at the N1 and C2 positions, which can be challenging to achieve with other methods. nih.govorganic-chemistry.org The use of specific ligands, such as Me4tBu-XPhos, is crucial for the high yields obtained in these reactions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology to accelerate reactions and improve yields. It has been successfully applied to:

Suzuki cross-coupling reactions for C-C bond formation. mdpi.com

Groebke–Blackburn–Bienaymé (GBB) multicomponent reactions , where it significantly reduces reaction times from hours to minutes. beilstein-journals.org

Pd/Cu co-catalyzed C-2 direct alkenylation , promoting the reaction between 3H-imidazo[4,5-b]pyridine and β-bromostyrenes. nih.gov

Green and Catalyst-Free Approaches: In line with the principles of green chemistry, catalyst-free methods are highly desirable. A highly efficient, one-pot tandem synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines has been developed using an environmentally benign water-isopropanol (H₂O-IPA) medium. acs.org This process avoids the need for toxic and costly metal catalysts and ligands, offering a cleaner and simpler procedure with excellent yields. acs.org

Table 3: Comparison of Synthetic Approaches

Method Catalyst Key Features
Halogenation/Suzuki Coupling Palladium (e.g., Pd(PPh₃)₄) Functionalization at C6; C-C bond formation. mdpi.com
Pd-Catalyzed Amidation Palladium with XPhos-type ligands Regioselective access to N1-substituted products. organic-chemistry.org
Three-Component Reaction Phosphoric Acid One-pot synthesis from simple precursors; green solvent. researchgate.net

| Tandem SNAr/Reduction/Condensation | None | Catalyst-free; environmentally benign H₂O-IPA medium. acs.org |

Advanced Structural and Spectroscopic Characterization of 3 Ethyl 3h Imidazo 4,5 B Pyridine

Single-Crystal X-Ray Diffraction Studies for Elucidating Molecular and Supramolecular Structures

Crystal Data for 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine
Parameter Value
FormulaC₂₀H₁₈N₄O₂
Molecular Weight346.38
Crystal SystemMonoclinic
a (Å)13.6591 (4)
b (Å)13.7104 (4)
c (Å)9.3177 (2)
β (°)98.940 (1)
Volume (ų)1723.74 (8)
Z4
Data sourced from Ranjith, S. et al. (2011). nih.gov

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of 3-Ethyl-3H-imidazo[4,5-b]pyridine were found, the existence of different crystalline forms is a possibility for this class of compounds. Different polymorphs would exhibit distinct crystal packing and intermolecular interactions, which could influence physical properties such as solubility and melting point. The conformational flexibility of the ethyl group could also contribute to the potential for polymorphism.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For derivatives of this compound, the ¹H NMR spectra typically show characteristic signals for the ethyl group, consisting of a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling constants (J values) in the expected range for a free-rotating ethyl group. researchgate.net The aromatic protons of the imidazo[4,5-b]pyridine core appear as multiplets in the downfield region of the spectrum. acs.orgmdpi.com

The ¹³C NMR spectra provide complementary information, with distinct signals for the ethyl carbons and the carbons of the heterocyclic system. researchgate.netuctm.edu The chemical shifts of the aromatic carbons are sensitive to the substituents on the ring, providing valuable information for structural confirmation. mdpi.comuctm.edu Conformational analysis, particularly of the ethyl group's orientation relative to the planar ring system, can be inferred from NOE (Nuclear Overhauser Effect) experiments and detailed analysis of coupling constants.

Representative ¹H NMR Data for 3-Ethyl-5-methoxy-2-(2,6-difluorophenyl)-3H-imidazo[4,5-b]pyridine
Proton Chemical Shift (δ ppm)
CH₃ (ethyl)1.37 (t, J = 7.2 Hz)
CH₂ (ethyl)4.13 (q, J = 7.5 Hz)
OCH₃4.02 (s)
Aromatic H6.75-8.00 (m)
Data sourced from Wu, D. et al. (2019). researchgate.net
Representative ¹³C NMR Data for 3-Butyl-2-phenethyl-3H-imidazo[4,5-b]pyridine
Carbon Chemical Shift (δ ppm)
Imidazo[4,5-b]pyridine Core118.4, 126.8, 126.9, 134.9, 143.5, 148.4, 155.9
Butyl Group14.1, 20.5, 30.4, 42.6
Phenethyl Group34.1, 128.8, 129.1, 141.1
Data is for a butyl-substituted analogue and sourced from Yadav, G. et al. (2018). acs.org

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org

The fragmentation pathways of this compound derivatives under electron ionization (EI) or electrospray ionization (ESI) can be studied using tandem mass spectrometry (MS/MS). The fragmentation patterns provide valuable structural information. For instance, the cleavage of the ethyl group is a common fragmentation pathway. The stability of the imidazo[4,5-b]pyridine ring system often results in a prominent molecular ion peak. researchgate.netacs.org Studies on related tetracyclic imidazo[4,5-b]pyridine systems have shown that the imidazole (B134444) nitrogen is a primary site for protonation and metal ion binding, which influences the fragmentation in ESI-MS. mdpi.comnih.gov Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can be employed to definitively track fragmentation pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational states.

The IR spectra of this compound derivatives exhibit characteristic absorption bands. These include C-H stretching vibrations for the ethyl group and the aromatic rings, as well as C=N and C=C stretching vibrations associated with the imidazo[4,5-b]pyridine core. acs.orgresearchgate.net The positions of these bands can be influenced by the substituents on the ring system.

Raman spectroscopy provides complementary information. While no specific Raman data for this compound was found, studies on related heterocyclic systems show that Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the aromatic rings. researchgate.net The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

Characteristic IR Absorption Bands for Imidazo[4,5-b]pyridine Derivatives
Functional Group Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N Stretch1600 - 1650
C=C Stretch (aromatic)1450 - 1600
General ranges based on data from various sources. acs.orgresearchgate.net

Theoretical and Computational Chemistry Investigations of 3 Ethyl 3h Imidazo 4,5 B Pyridine

Quantum Chemical Studies (DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of imidazo[4,5-b]pyridine derivatives. research-nexus.net These methods allow for the calculation of various molecular properties that provide insights into the chemical behavior of these compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. mdpi.com

In studies of various imidazo[4,5-b]pyridine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to determine these parameters. uctm.eduresearch-nexus.net For instance, in a study of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO was found to be distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, indicating this region as the primary site for electrophilic attack. mdpi.com The LUMO, on the other hand, was centered over the imidazole (B134444) moiety, suggesting it as the site for nucleophilic attack. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower chemical hardness and a higher electrophilicity index generally signify higher reactivity.

Table 1: Illustrative Global Reactivity Descriptors for Imidazo[4,5-b]pyridine Derivatives (Calculated using DFT)

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Electronegativity (χ)Chemical Hardness (η)
Derivative A-6.2-1.84.44.02.2
Derivative B-6.5-2.04.54.252.25
Derivative C-6.0-1.54.53.752.25

Note: The data in this table is illustrative and based on findings for various derivatives of imidazo[4,5-b]pyridine. Specific values for 3-Ethyl-3H-imidazo[4,5-b]pyridine may vary.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For imidazo[4,5-b]pyridine derivatives, MEP analysis has shown that the most negative potential is often located around the nitrogen atoms of the pyridine (B92270) and imidazole rings, identifying them as likely sites for protonation and coordination with metal ions. uctm.edumdpi.com The hydrogen atoms of the ethyl group and the aromatic rings typically exhibit a positive potential. uctm.edu

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. scirp.org This analysis maps various properties onto the Hirshfeld surface, including dnorm, which highlights regions of close intermolecular contact.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Imidazo[4,5-b]pyridine Derivatives

Interaction TypeContribution (%)
H···H30-50
C···H/H···C15-25
N···H/H···N5-10
O···H/H···O10-15
Br···H/H···Br10-20

Note: The data in this table is illustrative and based on findings for various derivatives of imidazo[4,5-b]pyridine. The specific contributions for this compound will depend on its crystal packing.

Computational Studies of Adsorption Phenomena and Surface Interactions (e.g., on metallic surfaces)

The adsorption of organic molecules on metallic surfaces is a critical aspect of corrosion inhibition and catalysis. Computational methods are widely used to study these phenomena at the molecular level.

Monte Carlo (MC) simulations are a valuable tool for investigating the adsorption behavior of molecules on surfaces. researchgate.net These simulations can predict the most stable adsorption configurations and calculate the adsorption energy, providing insights into the strength of the interaction between the molecule and the surface.

For imidazo[4,5-b]pyridine derivatives, MC simulations have been employed to study their adsorption on metallic surfaces like iron. uctm.edu The results of such simulations have indicated that these molecules tend to adsorb in a planar orientation, maximizing the contact between the π-systems of the heterocyclic rings and the metal surface. This strong adsorption is a key factor in their potential application as corrosion inhibitors. uctm.eduresearchgate.net The calculated high negative values of adsorption energies suggest a spontaneous and strong adsorption process. researchgate.net

Density Functional Theory for Surface-Adsorbate Interactions

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the interactions between imidazo[4,5-b]pyridine derivatives and various surfaces at the atomic level. These computational studies are crucial for understanding the mechanisms of surface adsorption, particularly in fields like corrosion inhibition.

Research has shown that imidazo[4,5-b]pyridine derivatives exhibit a significant tendency to adsorb onto metal surfaces, with a particular affinity for iron. uctm.eduresearch-nexus.net DFT calculations, often employing the B3LYP method with a 6-31G(d,p) basis set, are utilized to investigate the global and local reactivity of these molecules. uctm.eduresearch-nexus.net These studies help in understanding the electronic properties and predicting the behavior of these compounds in different chemical environments. research-nexus.net

The adsorption behavior of imidazo[4,5-b]pyridine derivatives on mild steel surfaces has been a subject of detailed investigation. jmaterenvironsci.comresearchgate.net The presence of heteroatoms (N, O, S), unsaturated carbon bonds, and aromatic rings in the molecular structure of these inhibitors influences their adsorption characteristics. jmaterenvironsci.com Quantum chemical calculations using DFT help in correlating the molecular electronic properties with their inhibition efficiency. researchgate.netelsevierpure.com Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment are calculated to understand the adsorption mechanism.

Monte Carlo simulations are also employed to estimate the affinity of these derivatives for adsorption onto different metallic surfaces. uctm.eduresearch-nexus.net These simulations, in conjunction with DFT, have confirmed the strong adsorption of these compounds on iron surfaces. uctm.eduresearch-nexus.net The insights gained from these computational approaches are valuable for designing more effective corrosion inhibitors. research-nexus.net For instance, studies have suggested that certain imidazo[4,5-b]pyridine derivatives can act as effective corrosion inhibitors in acidic environments. uctm.eduresearch-nexus.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking studies are instrumental in understanding the binding thermodynamics and kinetics of this compound analogues with various biological targets at a molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Several studies have employed molecular docking to investigate the binding of imidazo[4,5-b]pyridine derivatives to protein kinases, which are crucial targets in drug discovery. For example, docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have been performed to understand their binding modes. nih.gov Similarly, a homology model of Mixed-Lineage Kinase 3 (MLK3) was developed to assess the binding pattern and affinity of novel 3H-imidazo[4,5-b]pyridine derivatives. nih.gov These studies provide insights into the key structural requirements for potent inhibition. nih.gov

The interaction between imidazo[4,5-b]pyridine analogues and the active sites of enzymes is a key focus. For instance, molecular docking has been used to study the interactions of these compounds with the active site of Dihydrofolate Reductase (DHFR). mdpi.com The results reveal important interactions with amino acid residues within the enzyme's active site. mdpi.com In another study, in-silico docking was used to investigate the interactions between [1H,3H] imidazo[4,5-b] pyridine ligands and Lumazine (B192210) synthase, a target for antimicrobial agents. nih.gov The docking analysis identified hydrogen bonding, hydrophobic interactions, and van der Waals forces as crucial for stabilizing the enzyme-inhibitor complex. nih.gov

The thermodynamic and kinetic aspects of binding are also explored. While direct calculation of kinetic parameters from standard docking is complex, the relative binding affinities and interaction patterns provide a foundation for understanding the stability of the ligand-target complex. For instance, the docking scores and predicted binding energies (often expressed as Ki values) give an indication of the thermodynamic favorability of the binding event. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Applied to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. For imidazo[4,5-b]pyridine analogues, these studies have been primarily focused on understanding the structural requirements for specific biological activities, which inherently involves the analysis of their chemical and physical properties.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of imidazo[4,5-b]pyridine derivatives. nih.gov These models generate 3D contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the activity. nih.gov For a set of imidazo[4,5-b]pyridine derivatives acting as Aurora A kinase inhibitors, robust CoMFA and CoMSIA models with high predictive power were developed. nih.gov

QSAR studies have also been performed on related imidazo[4,5-c]pyridine derivatives as angiotensin II (AT1) receptor antagonists. nih.govumich.eduresearchgate.net These studies have employed various methods, including 2D-QSAR, group-based QSAR, and k-nearest neighbor (k-NN) modeling. nih.govresearchgate.net The developed models indicate that the antihypertensive activity is influenced by factors such as the electronegativity and bulkiness of substituents on the imidazo[4,5-c]pyridine ring. nih.gov For example, a statistically significant 2D-QSAR model showed a high correlation coefficient (r² = 0.8940). researchgate.net

In the context of VEGFR-2 kinase inhibitors, 3D-QSAR studies on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have been conducted to understand the structural basis for their inhibitory activity. nih.gov These models, developed using various partial atomic charge schemes, have demonstrated good statistical significance and predictive ability. nih.gov

A study on imidazo[4,5-b]pyridine derivatives utilized principal component analysis (PCA), multiple linear regression (MLR), and artificial neural networks (ANN) to build a 3D-QSAR model. researchgate.net The model, based on several calculated chemical descriptors, showed a high correlation coefficient, suggesting its utility in predicting the biological activity of new derivatives. researchgate.net These QSAR/QSPR studies, by linking molecular descriptors (representing chemical and physical properties) to activity, provide a rational basis for the design of novel this compound analogues with desired properties.

Mechanistic Investigations of Reactions Involving 3 Ethyl 3h Imidazo 4,5 B Pyridine

Elucidation of Reaction Pathways for N-Alkylation and Other Key Transformations

The formation and functionalization of the 3-Ethyl-3H-imidazo[4,5-b]pyridine scaffold involve several key reaction pathways, with N-alkylation being a pivotal transformation for introducing structural diversity.

The synthesis of the core imidazo[4,5-b]pyridine ring system is often achieved through the cyclization of 2,3-diaminopyridine (B105623). For instance, refluxing 2,3-diaminopyridine with triethyl orthoacetate results in the formation of the 2-methyl-imidazo[4,5-b]pyridine, a close analog of the ethyl-substituted target. researchgate.net A more direct route to substituted 3H-imidazo[4,5-b]pyridines, including those with an ethyl group at the N-3 position, employs a one-pot tandem reaction. This method starts with 2-chloro-3-nitropyridine (B167233), which undergoes an SNAr reaction with a primary amine (like ethylamine), followed by in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde. researchgate.net This efficient, often high-yielding process avoids the need for isolating intermediates. researchgate.net

N-alkylation of the pre-formed imidazo[4,sB]pyridine ring is a critical step for creating derivatives. The imidazo[4,5-b]pyridine nucleus possesses multiple nitrogen atoms that can potentially be alkylated (N1, N3, N4), leading to regioisomers. mdpi.comnih.gov The regioselectivity of this reaction is influenced by the substituents on the heterocyclic core and the reaction conditions. researchgate.netmdpi.com Phase transfer catalysis (PTC) is a commonly employed condition for these alkylation reactions, using a catalyst like tetra-n-butylammonium bromide (TBAB) in the presence of a base such as potassium carbonate. uctm.edunih.gov

Computational studies, specifically using Density Functional Theory (DFT), have shed light on the mechanism of these alkylation reactions. For the N-benzylation of a related imidazo[4,5-b]pyridine-4-oxide, the reaction was shown to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this pathway, the nucleophilic nitrogen of the imidazopyridine directly attacks the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group in a single, concerted step.

Other important transformations include palladium-catalyzed cross-coupling reactions, which can be used to introduce aryl or heteroaryl groups at various positions on the ring system, often enhanced by microwave irradiation to reduce reaction times and improve yields. nih.govresearchgate.net

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Detailed kinetic studies providing specific rate constants and orders of reaction for the synthesis and reactions of this compound are not extensively documented in the reviewed literature. However, insights into the factors influencing reaction rates can be inferred from the proposed mechanisms.

For key transformations like N-alkylation that proceed via an SN2 mechanism, the reaction rate is dependent on the concentration of both the imidazo[4,5-b]pyridine substrate and the alkylating agent (e.g., ethyl iodide). The rate is also highly sensitive to the nature of the leaving group, with better leaving groups (e.g., iodide > bromide > chloride) leading to faster reactions. Steric hindrance around the reacting nitrogen atom and the electrophilic carbon of the ethylating agent will also significantly impact the rate.

The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to conventional heating, indicating a significant increase in reaction rates. researchgate.neteurjchem.com This acceleration is attributed to efficient and uniform heating of the reaction mixture.

Thermodynamic Analysis of Reaction Equilibria and Driving Forces

The thermodynamic aspects of reactions involving this compound, such as reaction equilibria and driving forces, have been primarily investigated through computational methods.

Density Functional Theory (DFT) calculations have been employed to determine the thermodynamic stabilities of various isomers and protonated forms of imidazo[4,5-b]pyridine derivatives. mdpi.com In a study on tetracyclic analogues, the Gibbs free energy of protonation was calculated, revealing that the imidazole (B134444) nitrogen is the most basic site and therefore the most favorable for protonation. mdpi.com However, for the parent compound, the energy difference between protonating the imidazole and pyridine (B92270) nitrogens was found to be very small (0.1 kcal mol−1), indicating a potential equilibrium between the two protonated forms. mdpi.com

The binding of imidazo[4,5-b]pyridine derivatives to biological targets like DNA and RNA has also been studied. irb.hr The reported binding affinities (logKs) in the range of 5-7 indicate a thermodynamically favorable interaction, driven by forces such as electrostatic interactions and intercalation. irb.hr

The table below summarizes some of the thermodynamic parameters and related data for imidazo[4,5-b]pyridine derivatives from computational studies.

Compound TypeParameterFindingMethodReference
Tetracyclic Imidazo[4,5-b]pyridineProtonation SiteImidazole nitrogen favored over pyridine nitrogenDFT (Gibbs Free Energy) mdpi.com
Tetracyclic Imidazo[4,5-b]pyridine DerivativesBinding Affinity (logKs) to DNA/RNA5 - 7Spectroscopic Titration irb.hr
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine DerivativesHOMO-LUMO Energy Gap (η)Low values indicate potential for high reactivityDFT nih.gov

Computational Modeling of Transition States and Activation Barriers

Computational modeling, particularly with Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of imidazo[4,5-b]pyridine derivatives at a molecular level. These studies provide insights into the geometry of transition states and the magnitude of activation barriers, which are crucial for understanding reaction feasibility and selectivity.

A key finding from a DFT study on the N-alkylation of an imidazo[4,5-b]pyridine-4-oxide derivative was the elucidation of the transition state for the SN2 reaction. researchgate.net The study confirmed that the regioselectivity of the alkylation (i.e., whether the alkyl group adds to N-1 or N-3) is primarily governed by "steric approach control." researchgate.net This means that the activation barrier for the reaction is lower for the pathway where the alkylating agent approaches the less sterically hindered nitrogen atom. The transition state geometry would reflect this, showing an elongated bond between the carbon of the alkylating agent and the leaving group, and a newly forming bond to the nucleophilic nitrogen.

DFT calculations are also widely used to optimize the ground state geometries of reactants and products, and to calculate their electronic properties. uctm.edu For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides information about the nucleophilic and electrophilic sites within the molecule. mdpi.comnih.gov Molecular Electrostatic Potential (MEP) maps are another tool used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. uctm.edu

In a study of the interaction between tetracyclic imidazo[4,5-b]pyridine derivatives and metal dications, DFT analysis was used to determine electronic structures and thermodynamic stabilities, confirming that the imidazole nitrogen is the primary binding site. mdpi.com While this study focused on the thermodynamics of the final complex, the methodology is equally applicable to locating the transition states and calculating the activation energies for the metal-ligand association process.

The table below presents findings from various computational studies on imidazo[4,5-b]pyridine derivatives.

Reaction/PropertyComputational MethodKey FindingReference
N-BenzylationDFTReaction proceeds via an SN2 mechanism; regioselectivity is governed by steric approach control. researchgate.net
Molecular ReactivityDFT (B3LYP/6-31G(d,p))Calculation of HOMO/LUMO energies and MEP maps to identify global and local reactivity indicators. uctm.edu
Proton and Metal Dication AffinityDFTElucidation of electronic structures and thermodynamic stabilities; identified the imidazole nitrogen as the primary binding site. mdpi.com
Intermolecular InteractionsHirshfeld Surface AnalysisDetermination of close contacts and intermolecular interactions responsible for molecular stabilization in the solid state. mdpi.comuctm.edu

Applications of 3 Ethyl 3h Imidazo 4,5 B Pyridine in Advanced Chemical Research and Materials Science

Role as a Privileged Scaffold in the Synthesis of Complex Organic Molecules

The imidazo[4,5-b]pyridine framework is considered a privileged structure in drug discovery and organic synthesis due to its ability to interact with multiple biological targets. irb.hr The ethyl group at the N-3 position of 3-Ethyl-3H-imidazo[4,5-b]pyridine provides a key synthetic handle and modulates the compound's steric and electronic properties, making it a valuable starting point for creating more complex molecules.

Researchers have utilized this scaffold to develop a wide array of biologically active compounds. Its structural features are crucial for designing kinase inhibitors, which are vital in cancer therapy. nih.gov For instance, the imidazolopyridine ring has been identified as a novel hinge-binding scaffold for c-Met kinase inhibitors. nih.gov The synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines, often catalyzed by solid acids like Al³⁺-exchanged K10 clay, demonstrates the scaffold's tolerance for various functional groups, allowing for the creation of diverse molecular libraries. researchgate.net This versatility has led to the development of novel tetracyclic imidazo[4,5-b]pyridine derivatives with significant antiproliferative activity against human cancer cell lines. irb.hr The strategic placement of substituents on the core structure is a key factor in enhancing these biological effects.

Development of this compound as a Chemical Intermediate for Diverse Heterocyclic Compounds

Beyond its direct use in bioactive molecules, this compound serves as a crucial chemical intermediate for the synthesis of a broad range of other heterocyclic compounds. Imidazo[4,5-b]pyridines are recognized as valuable intermediates for molecules with pharmaceutical or biological interest. najah.edu

The synthesis of the core itself can be achieved through various methods, such as the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes. nih.gov Once formed, the 3-ethyl-substituted scaffold can undergo further transformations. For example, microwave-assisted palladium/copper co-catalysis has been successfully used for the direct C-2 alkenylation of the 3H-imidazo[4,5-b]pyridine core, enabling the attachment of various vinyl groups. nih.gov This demonstrates the compound's utility as a platform for generating more complex molecular architectures. Furthermore, these pyridine-based compounds are used as intermediates in the synthesis of products for the pharmaceutical and agricultural industries. google.com The ability to selectively functionalize the imidazo[4,5-b]pyridine ring system makes this compound a versatile precursor for novel heterocyclic structures. nih.gov

Investigation of this compound and Derivatives as Corrosion Inhibitors (Mechanism-focused)

Derivatives of imidazo[4,5-b]pyridine have been extensively studied as effective corrosion inhibitors, particularly for mild steel in acidic environments. najah.eduresearchgate.net The protective action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

Mechanism of Inhibition: The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the steel surface. This process is facilitated by the presence of heteroatoms (nitrogen), which have lone pairs of electrons, and the π-electrons of the aromatic rings. researchgate.net These features allow the molecule to coordinate with the vacant d-orbitals of iron atoms on the steel surface.

Studies using potentiodynamic polarization (PDP) reveal that these compounds typically act as mixed-type inhibitors. researchgate.netresearchgate.net This means they reduce both the rate of the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. najah.eduresearchgate.net Computational studies using Density Functional Theory (DFT) support these experimental findings, indicating that the inhibitor molecules align in a parallel orientation on the Fe (110) surface, maximizing contact and creating a stable, protective film. researchgate.net

Table 1: Research Findings on Imidazo[4,5-b]pyridine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
Inhibitor DerivativeConcentrationTechniqueInhibition Efficiency (%IE)Reference
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a)0.1 mMPDP88% researchgate.net
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a)0.1 mMPDP90% researchgate.net
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)1.0 x 10-3 MGravimetric91.3% najah.edu
6-Bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine (PIP)5.0 x 10-4 MEIS93.1% researchgate.net

Design of this compound-Based Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms within the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. The ability of the imidazo[4,5-b]pyridine scaffold to bind with metal ions opens up possibilities for applications in catalysis, metal-ion sensing, and the development of novel metallo-drugs. mdpi.com

A systematic study investigating the coordination of tetracyclic imidazo[4,5-b]pyridine derivatives with biologically significant metal dications such as Cu(II), Zn(II), Ca(II), and Mg(II) has provided significant insights. mdpi.com Using electrospray ionization mass spectrometry (ESI-MS) and DFT calculations, researchers found that the imidazole (B134444) nitrogen is the primary binding site for these metal ions. The study revealed that these ligands form stable complexes, particularly with Cu(II) and Zn(II). mdpi.com The affinity for metal ions can be tuned by the substituents on the heterocyclic core, with electron-donating groups generally enhancing the binding strength. mdpi.com This tunability is crucial for designing ligands with specific properties for catalytic applications or for modulating the activity of metalloenzymes. The unique structural characteristics of imidazo[4,5-b]pyridine derivatives also suggest their potential for use in organometallic chemistry, particularly in processes involving proton and charge transfer. acs.org

Potential in Advanced Functional Materials (e.g., optical, electronic properties)

The unique electronic structure of the imidazo[4,5-b]pyridine core suggests its potential for use in the development of advanced functional materials with specific optical and electronic properties. The inherent capacity for proton- and charge-transfer processes makes these derivatives interesting candidates for materials science applications. acs.org

While research on this compound itself is emerging, studies on related isomers provide strong evidence of this potential. For example, imidazo[1,5-a]pyridines have been successfully incorporated into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). scirp.org Theoretical studies on derivatives of the core scaffold, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids, have focused on calculating key electronic parameters. mdpi.com

Table 2: Calculated Electronic Properties of a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivative
PropertyCalculated Value (a.u.)Significance
HOMO Energy-0.231Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-0.054Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)0.177Determines electronic excitation energy and influences optical properties.

Data derived from theoretical calculations on a representative derivative. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that determines a molecule's electronic and optical properties, including its color and conductivity. The calculated energy gap for these systems falls within a range that is promising for electronic materials. mdpi.com By modifying the substituents on the this compound core, it is theoretically possible to tune this energy gap to develop novel materials for applications in sensors, organic electronics, and photonics.

Future Research Directions and Emerging Avenues for 3 Ethyl 3h Imidazo 4,5 B Pyridine

Exploration of Sustainable and Green Synthetic Methodologies for 3-Ethyl-3H-imidazo[4,5-B]pyridine

The future synthesis of this compound and its derivatives is increasingly geared towards environmentally benign methods that prioritize efficiency, safety, and waste reduction. Traditional multi-step syntheses are being reimagined through the lens of green chemistry, focusing on alternative solvents, energy sources, and catalytic systems. cup.edu.inresearchgate.net

One promising approach involves the use of eco-friendly solvents like water or glycerol (B35011). cup.edu.inresearchgate.net For instance, the synthesis of related 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been successfully demonstrated in glycerol, which offers advantages such as short reaction times and high yields. researchgate.net Another strategy is the adoption of aqueous micellar media, which can facilitate reactions like the Cu(II)–ascorbate-catalyzed A3-coupling for the synthesis of imidazo[1,2-a]pyridines, a related isomer class. acs.org

The development of reusable and efficient catalysts is a cornerstone of this research direction. Zinc salts, which are inexpensive and have low toxicity, are effective catalysts for various organic transformations and fit within the principles of green chemistry. nih.gov Similarly, superparamagnetic nanoparticles functionalized with sulfuric acid (γ-Fe2O3@SiO2-OSO3H) have been used as easily recoverable and reusable catalysts for multicomponent reactions that produce 3-aminoimidazopyridine skeletons. nih.gov The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, in particular, stands out as a powerful tool for rapidly building molecular diversity from simple precursors, and novel cellulose-based catalysts have shown high efficiency and recyclability in these reactions. researchgate.net

Microwave-assisted synthesis represents another key area, offering rapid heating and often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional methods. nih.govresearchgate.net These green methodologies could be adapted for the efficient construction of the this compound core.

Table 1: Comparison of Green Synthetic Strategies for Imidazopyridine Scaffolds

Green Chemistry ApproachKey FeaturesCatalyst/Medium ExamplePotential Advantage for SynthesisReference
Aqueous MediaUtilizes water as a solvent, reducing reliance on volatile organic compounds (VOCs).Cu(II)–ascorbate in aqueous micellar mediaEnvironmentally sustainable, improved safety. acs.org
Alternative SolventsEmploys biodegradable and non-toxic solvents.Glycerol, Ionic LiquidsEasy workup, high yields, solvent recyclability. cup.edu.inresearchgate.net
Heterogeneous CatalysisUses solid-phase catalysts that are easily separated and reused.γ-Fe2O3@SiO2-OSO3H, Functionalized CelluloseLow catalyst loading, high stability, and recyclability over multiple cycles. nih.govresearchgate.net
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a complex product.Groebke-Blackburn-Bienaymé (GBB) ReactionHigh atom economy, reduced reaction time, and operational simplicity. nih.govresearchgate.net
Microwave-Assisted SynthesisUses microwave irradiation for rapid, uniform heating.Microwave irradiation with or without a catalystSignificantly reduced reaction times, higher yields, cleaner reactions. nih.gov

Advanced Computational Design of Novel this compound Analogues with Tuned Chemical Properties

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For this compound, future research will heavily rely on in silico methods to design analogues with precisely tuned electronic, steric, and physicochemical properties for various applications, from medicinal chemistry to materials science. nih.govnih.gov

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of imidazopyridine analogues with their chemical or biological activity. researchgate.netopenpharmaceuticalsciencesjournal.com For example, atom-based 3D-QSAR models have been successfully used to understand the structural requirements for the antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. researchgate.netopenpharmaceuticalsciencesjournal.com Such models can predict the activity of new, unsynthesized this compound derivatives, guiding synthetic efforts toward more potent or stable compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. A five-featured pharmacophore hypothesis (HHPRR), consisting of positive, hydrophobic, and aromatic ring features, was generated for a set of imidazopyridine derivatives, providing a blueprint for designing new molecules with desired interactions. researchgate.netopenpharmaceuticalsciencesjournal.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as the active site of an enzyme. nih.gov Docking studies on imidazopyridine derivatives have been used to design inhibitors for targets like phosphoinositide 3-kinase (PI3Kα) and c-Met kinase. acs.orgnih.gov By docking virtual libraries of this compound analogues, researchers can prioritize compounds with the highest predicted binding affinity and optimal interaction patterns.

ADMET Prediction: Computational tools like QikProp can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues early in the discovery process, helping to eliminate candidates with unfavorable profiles. researchgate.net

Through these integrated computational strategies, researchers can rationally design novel this compound derivatives with enhanced stability, specific reactivity, or improved biological target engagement, thereby minimizing trial-and-error synthesis. nih.govnih.gov

Table 2: Computational Tools in the Design of Imidazopyridine Analogues

Computational MethodObjectiveExample ApplicationKey Parameters/OutputsReference
3D-QSARCorrelate molecular structure with activity.Modeling antimycobacterial imidazopyridine analogues.Correlation coefficient (R²), Cross-validation coefficient (Q²), RMSE. researchgate.netopenpharmaceuticalsciencesjournal.com
Pharmacophore GenerationIdentify key 3D structural features for target binding.Development of a five-featured (HHPRR) hypothesis for antitubercular agents.Pharmacophore features (e.g., H-bond donors/acceptors, hydrophobic sites). researchgate.netopenpharmaceuticalsciencesjournal.com
Molecular DockingPredict binding mode and affinity to a biological target.Designing inhibitors for lumazine (B192210) synthase and PI3Kα.Docking score, binding energy, key interacting residues. nih.govacs.org
ADMET PredictionForecast pharmacokinetic and toxicity properties.In silico profiling of potential drug candidates.Predicted solubility, permeability, metabolic stability. researchgate.net

Integration of this compound into Supramolecular Assemblies and Frameworks

The imidazopyridine scaffold is a versatile building block for constructing complex, functional supramolecular structures due to the coordination potential of its nitrogen atoms. mdpi.commdpi.com Future research will explore the integration of this compound as a ligand to create novel supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.comrsc.org

Imidazopyridines can act as mono- or polydentate ligands, coordinating with a wide range of metal ions including zinc, cadmium, ruthenium, and iridium. mdpi.com The resulting metal complexes can possess unique photophysical properties, making them suitable for applications in sensors, light-emitting devices, and catalysis. mdpi.com For example, zinc complexes with imidazo[1,2-a]pyridines have been shown to be highly emissive. mdpi.com

The structure of this compound offers multiple nitrogen sites for coordination, allowing for the formation of diverse and tunable structures. By modifying the substituents on the core scaffold, researchers can adjust the electronic properties and steric hindrance, thereby controlling the geometry and dimensionality of the resulting supramolecular assembly. This could lead to the creation of:

Discrete Metal Complexes: Formation of well-defined coordination compounds with specific geometries and properties.

Coordination Polymers and MOFs: Self-assembly into extended one-, two-, or three-dimensional networks with porous structures suitable for gas storage, separation, or heterogeneous catalysis. rsc.org

Chiral Assemblies: The imidazopyridine framework has been used to achieve spontaneous resolution of enantiomers during crystallization, suggesting potential applications in asymmetric catalysis and enantioselective sensing. mdpi.com

Investigating the affinity of the this compound core for biologically relevant metal cations like Zn(II), Cu(II), and Mg(II) is a critical step in understanding its potential role in metalloenzyme-targeted drug design and for creating new functional materials. mdpi.com

Development of High-Throughput Screening Methods for Chemical Reactivity and Stability of this compound Derivatives

As computational design and parallel synthesis enable the rapid creation of large libraries of this compound derivatives, there is a corresponding need for high-throughput screening (HTS) methods to evaluate their fundamental chemical properties. nih.govnih.gov While HTS is commonly associated with biological activity, its application to assessing chemical reactivity and stability is an emerging and critical research avenue.

Future efforts will focus on developing miniaturized, automated assays to quickly assess key parameters for libraries of new analogues. This could involve:

Automated Reactivity Profiling: Developing plate-based assays to screen the reactivity of derivatives against a panel of common reagents or under specific reaction conditions (e.g., oxidation, reduction, hydrolysis). This would help map the chemical space and identify functional groups that enhance or diminish reactivity.

High-Throughput Stability Assessment: Implementing automated systems to monitor the degradation of compounds under various stress conditions, such as exposure to light (photostability), different pH levels, or elevated temperatures. Analytical techniques like UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS) can be integrated into automated workflows to quantify degradation over time.

Physicochemical Property Screening: Adapting HTS formats to rapidly measure properties like solubility, lipophilicity (LogP), and pKa, which are crucial for both chemical applications and drug development.

The data generated from these high-throughput chemical screens will provide crucial feedback for computational models, leading to more accurate predictions and a more efficient design-make-test-analyze cycle. nih.gov By quickly identifying the most stable and appropriately reactive candidates, researchers can focus resources on the most promising derivatives for further, more intensive investigation.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Ethyl-3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • Route 1 : Condensation of 5-bromopyridine-2,3-diamine with aldehydes (e.g., benzaldehyde) under phase-transfer catalysis (solid-liquid) in DMF with p-toluenesulfonic acid yields brominated derivatives (e.g., 7-bromo-2-phenyl analogs) .
  • Route 2 : Reaction of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles in ethanol under reflux with piperidine catalysis produces aminoimidazodipyridines .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (DMF/EtOH) is standard .

Q. How is structural confirmation performed for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • X-ray crystallography : SHELX software refines single-crystal structures, resolving bond lengths and dihedral angles (e.g., mean C–C bond length: 0.002 Å, R factor: 0.046) .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; mass spectrometry validates molecular weight .

Q. What are the solubility and storage guidelines for this compound?

  • Methodological Answer :

  • Solubility: 10–30 mg/mL in ethanol, DMSO, or DMF. Solutions require inert gas purging to prevent oxidation .
  • Storage: Stable as a crystalline solid at -20°C for ≥4 years .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties of imidazo[4,5-b]pyridines?

  • Methodological Answer :

  • DFT Applications : Studies on arylidenemalononitrile derivatives reveal electron-deficient pyridine rings, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps), explaining reactivity trends .
  • Validation : Experimental UV/Vis spectra (λmax: 244–286 nm) correlate with computed electronic transitions .

Q. What challenges arise in regioselective C2-arylation of imidazo[4,5-b]pyridines?

  • Methodological Answer :

  • Catalytic Optimization : Pd-catalyzed cross-coupling with aryl iodides (e.g., 4-iodoanisole) under ligand-free conditions achieves C2 selectivity. Byproducts from competing C5/C7 reactivity require careful chromatography (EtOAc/cyclohexane gradients) .
  • Steric Effects : Bulky substituents (e.g., 3-ethyl group) direct arylation to C2 by hindering alternative sites .

Q. How do imidazo[4,5-b]pyridine derivatives reverse multidrug resistance (MDR) in cancer?

  • Methodological Answer :

  • Mechanism : Derivatives inhibit P-glycoprotein (P-gp), a drug efflux pump, via π-π stacking with aromatic residues and hydrogen bonding. This enhances intracellular retention of chemotherapeutics (e.g., doxorubicin) .
  • Validation : In vitro assays (e.g., calcein-AM uptake) quantify P-gp inhibition efficiency .

Q. How are crystallographic data contradictions resolved in imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • Case Study : In 3-((3-benzyl-triazolyl)methyl)-6-bromo-2-phenyl derivatives, conflicting dihedral angles (20.4° vs. 86.0°) between phenyl and imidazo rings arise from crystal packing effects. Refinement with SHELXL and omission of outlier reflections (e.g., -102, -202) improves model accuracy .

Q. What mechanistic insights explain corrosion inhibition by imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer :

  • Adsorption Studies : Electrochemical impedance spectroscopy (EIS) shows inhibitor adsorption on mild steel follows Langmuir isotherms. DFT modeling identifies electron-rich N atoms as adsorption sites, forming protective layers in acidic media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.